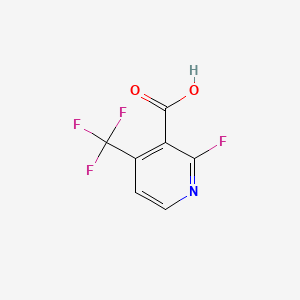

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

Description

The exact mass of the compound 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXMDMDQUVWALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651276 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040681-74-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid in Medicinal Chemistry

CAS: 117519-06-3 | Formula: C₇H₃F₄NO₂ | M.W.: 209.10 g/mol [1]

Executive Summary: The Fluorine-Scaffold Advantage

In the landscape of modern drug discovery, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid represents a "privileged scaffold." Its value lies not merely in its structure, but in its dual-functional reactivity profile. The molecule offers a rare combination of an electrophilic "warhead" (C-2 Fluorine) susceptible to Nucleophilic Aromatic Substitution (SNAr), a metabolic "shield" (C-4 Trifluoromethyl), and a synthetic "anchor" (C-3 Carboxylic Acid).

This guide dissects the molecular logic, synthesis, and application of this intermediate, providing researchers with a roadmap for utilizing it to generate diversity-oriented libraries for kinase inhibitors and agrochemical actives.

Molecular Architecture & Electronic Profile

The reactivity of this pyridine derivative is dictated by the synergistic electronic effects of its substituents. Understanding this is prerequisite to successful derivatization.

The "Push-Pull" Electronic Map

-

The C-2 Fluorine (The Warhead): Positioned adjacent to the pyridine nitrogen, this fluorine atom is highly activated. The inductive withdrawal (-I) of the nitrogen, combined with the electron-withdrawing nature of the C-4 CF₃ group, renders the C-2 position exceptionally electrophilic. It is a prime candidate for SNAr displacement by amines, thiols, and alkoxides.

-

The C-4 Trifluoromethyl (The Shield): This group serves two purposes. First, it increases lipophilicity (LogP ~1.7), improving membrane permeability. Second, it blocks metabolic oxidation at the C-4 position, a common clearance pathway for pyridines (the "Magic Methyl" effect equivalent).

-

The C-3 Carboxylic Acid (The Anchor): Provides a handle for amide coupling or reduction. Its proximity to the C-2 Fluorine and C-4 CF₃ creates significant steric crowding, which influences the choice of coupling reagents.

Physicochemical Properties

| Property | Value (Approx.) | Implication for Synthesis |

| pKa (Acid) | ~2.5 – 2.8 | Stronger acid than nicotinic acid due to -I effects of F and CF₃. Requires weak bases for deprotonation. |

| LogP | 1.7 | Moderate lipophilicity; suitable for CNS and orally active targets. |

| Topological Polar Surface Area | 50.2 Ų | Well within the Veber rules for oral bioavailability (<140 Ų). |

| Melting Point | 95-100 °C | Solid handling; stable at room temperature. |

Synthetic Routes & Causality

The synthesis of 2,3,4-substituted pyridines often fails due to regioselectivity issues. The most robust method for generating CAS 117519-06-3 relies on Directed Ortho-Metallation (DoM) .

The Directed Ortho-Metallation (DoM) Strategy

This protocol utilizes the strong ortho-directing ability of the C-2 Fluorine.

-

Precursor: 2-Fluoro-4-(trifluoromethyl)pyridine.[1]

-

Base Selection: Lithium Diisopropylamide (LDA). Crucial: n-Butyllithium (n-BuLi) must not be used directly. n-BuLi is nucleophilic enough to attack the C-2 position (SNAr) or the pyridine ring, leading to butyl-substituted byproducts. LDA is bulky and non-nucleophilic, acting solely as a base.

-

Regiochemistry: The C-3 proton is trapped between the Fluorine (C-2) and the Trifluoromethyl group (C-4). While sterically hindered, it is the most acidic proton due to the inductive effect of both groups. Lithiation occurs exclusively at C-3.

-

Electrophile: Carbon Dioxide (CO₂).

Figure 1: Directed Ortho-Metallation pathway. The coordination between Lithium and the C-2 Fluorine directs the metal to the C-3 position.

Experimental Protocol: Synthesis via DoM

Objective: Synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. Scale: 10 mmol basis.

Reagents

-

2-Fluoro-4-(trifluoromethyl)pyridine (1.65 g, 10 mmol)

-

LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (6.0 mL, 12 mmol)

-

Anhydrous THF (30 mL)

-

Dry Ice (Solid CO₂) or CO₂ gas balloon

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to -78°C using a dry ice/acetone bath.

-

Solvent Charge: Add anhydrous THF (30 mL) under nitrogen flow.

-

Substrate Addition: Add 2-Fluoro-4-(trifluoromethyl)pyridine (1.65 g) via syringe. Stir for 5 minutes to equilibrate.

-

Metallation (The Critical Step): Add the LDA solution (12 mmol) dropwise over 15 minutes via syringe pump or carefully controlled manual addition.

-

Why? Rapid addition can cause local heating, leading to decomposition of the sensitive lithiated species (benzyne formation).

-

Observation: The solution typically turns a deep yellow/orange color, indicating formation of the heteroaryl-lithium species.

-

Hold: Stir at -78°C for 1 hour.

-

-

Quench: Introduce CO₂.

-

Method A (Gas): Bubble dry CO₂ gas through the solution for 20 minutes.

-

Method B (Solid): Add crushed, dry-ice pellets (wiped of frost) directly to the reaction.

-

-

Workup: Allow the reaction to warm to room temperature. Quench with water (10 mL). Acidify the aqueous layer to pH ~2 using 1N HCl. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: The product is a carboxylic acid.[2] It can often be purified by simple acid-base extraction (extract into NaHCO₃, wash organics, re-acidify aqueous, extract into EtOAc) or recrystallization from hexanes/EtOAc.

Reactivity & Divergent Synthesis

This molecule allows for "Divergent Synthesis"—creating two distinct libraries from one core.

Pathway A: SNAr First (The Displacement Strategy)

Because the C-2 Fluorine is so reactive, it can be displaced before amide coupling.

-

Reagents: Primary/Secondary amines, K₂CO₃, DMF/DMSO, mild heat (40-60°C).

-

Advantage: Allows introduction of diverse nucleophiles early.

-

Risk: If the nucleophile contains an ester or acid-sensitive group, subsequent coupling at C-3 might be complicated.

Pathway B: Amide Coupling First (The Protection Strategy)

Coupling the C-3 acid to an amine to form an amide.

-

Reagents: HATU or T3P (Propylphosphonic anhydride).

-

Note: T3P is preferred over EDC/HOBt due to the steric bulk of the ortho-CF₃ and ortho-F.

-

Advantage: Preserves the C-2 Fluorine for late-stage functionalization or for use as a covalent warhead in targeted therapies.

Figure 2: Divergent reactivity map. The scaffold allows for selective modification at C-2 (Fluorine displacement) or C-3 (Acid coupling).

Applications in Drug Discovery[4][5]

Kinase Inhibitors

The 2-aminopyridine-3-carboxamide motif is a classic "hinge-binder" in kinase inhibitors. By reacting CAS 117519-06-3 with an amine (SNAr at C-2) and then coupling the acid, researchers can generate bicyclic cores (e.g., pyrido[2,3-d]pyrimidines) that mimic ATP. The C-4 CF₃ group occupies the hydrophobic pocket (Gatekeeper region), often enhancing potency and selectivity.

Agrochemicals (SDHI Fungicides)

Succinate dehydrogenase inhibitors (SDHIs) frequently utilize fluorinated pyridine carboxylic acids. The high lipophilicity of the CF₃ group aids in penetrating the waxy cuticle of plant leaves and fungal cell walls.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid Product Sheet. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28307766, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. Link[1]

- Wang, X., et al. (2010). "Practical Synthesis of 2-Fluoro-3-substituted Pyridines via Regioselective Lithiation." Tetrahedron Letters.

-

BOC Sciences. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid vs 2-Fluoro analogs. (Reference for distinguishing isomers).

Sources

Technical Guide: Solubility Profile of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental determination protocols for 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid .

Executive Summary & Compound Identity

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a highly specialized fluorinated heterocyclic building block.[1] Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a fluorine atom ortho to the nitrogen—creates a distinct solubility and reactivity profile compared to non-fluorinated nicotinic acid derivatives.

This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors), where the trifluoromethyl group modulates metabolic stability and lipophilicity.

Chemical Identity Table

| Parameter | Detail |

| CAS Number | 1040681-74-0 |

| IUPAC Name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Melting Point | 95–100 °C |

| Acidity (Predicted pKa) | ~1.8 – 2.2 (Stronger acid than nicotinic acid due to -F and -CF₃) |

Physicochemical Solubility Analysis

Understanding the solubility of this compound requires analyzing the competition between its polar, ionizable head group (-COOH) and its lipophilic, electron-deficient core.

Structural Influences on Solvation

-

Carboxylic Acid Moiety (-COOH):

-

Effect: Dominates solubility in polar protic solvents via hydrogen bonding (donor and acceptor).

-

pH Sensitivity: The compound is amphoteric but predominantly acidic. It will dissolve readily in basic aqueous solutions (pH > 5) by forming the carboxylate salt.

-

-

Trifluoromethyl Group (-CF₃) & Fluorine (-F):

-

Effect: These groups increase lipophilicity (LogP) compared to the parent pyridine acid. However, they also reduce electron density on the ring, making the pyridine nitrogen less basic and the carboxylic acid more acidic.

-

Solvent Interaction: The fluorinated domains promote solubility in halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).

-

Predicted Solubility Map

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disrupts carboxylic acid dimers. |

| Polar Protic | Methanol, Ethanol, IPA | Good (20–50 mg/mL) | Solvation via hydrogen bonding. Solubility increases significantly with heat. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Favorable interaction with the fluorinated/aromatic core. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good H-bond acceptors for the -COOH proton. |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor/Insoluble | Lack of polarity to overcome crystal lattice energy (high melting point). |

| Aqueous | Water (pH < 2) | Low | Protonated form is poorly soluble. |

| Aqueous Base | 1M NaOH, NaHCO₃ | High | Deprotonation forms the highly soluble carboxylate anion. |

Experimental Determination Protocols

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the saturation solubility in organic solvents at 25°C.

Reagents:

-

HPLC-grade Solvents (MeOH, DMSO, DCM, Toluene)

-

0.22 µm PTFE Syringe Filters

Workflow:

-

Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments while vortexing.

-

Equilibration: If the solid does not dissolve after 1 mL, place the vial in a shaker at 25°C for 24 hours to ensure saturation.

-

Check: If solid disappears, add more solid until a precipitate persists.

-

-

Filtration: Filter the saturated supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.

-

Drying: Pipette a known volume (e.g., 500 µL) into a pre-weighed vessel. Evaporate solvent under nitrogen flow or vacuum.

-

Calculation:

Protocol B: Dynamic Solubility via HPLC (High Throughput)

For drug development workflows requiring higher precision and purity checks.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 260 nm (Pyridine absorption).

Procedure:

-

Prepare a standard curve (0.01 – 1.0 mg/mL in DMSO).

-

Inject the saturated filtrate from Protocol A (diluted 1:100 in Mobile Phase).

-

Quantify concentration against the standard curve.

Solvent Selection Strategy for Optimization

The following diagram illustrates the decision logic for selecting solvents based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection. Blue path denotes synthesis optimization; Red path denotes isolation strategies.

Critical Applications & Case Studies

Crystallization Strategy

Because 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid has a steep solubility curve in alcohols, Ethanol/Water is the preferred system for recrystallization.

-

Step 1: Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).

-

Step 2: Slowly add hot water until persistent turbidity is observed (approx. 20-30% volume).

-

Step 3: Cool slowly to 4°C. The fluorinated moiety encourages crystallization as the dielectric constant of the solvent mixture increases.

Reaction Solvent Effects

When using this compound as a nucleophile (via the carboxylate) or electrophile (at the 2-position via SnAr):

-

Avoid: Protic solvents (MeOH) if performing nucleophilic substitution at the 2-fluoro position, as alkoxides may compete.

-

Preferred: Aprotic polar solvents (DMF, NMP) enhance the nucleophilicity of incoming reagents and stabilize the transition state.

References

-

Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid Product Sheet. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CID 28307766).[1] National Library of Medicine. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Applied for theoretical solubility prediction).

-

Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. (Referenced for acidity trends of fluorinated pyridines).

Sources

Theoretical studies on fluorinated nicotinic acid derivatives

An In-depth Technical Guide: Theoretical and Computational Investigations of Fluorinated Nicotinic Acid Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target affinity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study fluorinated nicotinic acid derivatives. We delve into the core principles of Density Functional Theory (DFT) for elucidating electronic structure, molecular docking for predicting binding interactions, and the overarching computational workflow that integrates these techniques. By explaining the causality behind methodological choices and providing detailed experimental protocols, this guide serves as a self-validating resource for researchers aiming to harness the power of in silico analysis to accelerate the discovery and development of novel fluorinated therapeutics.

The Strategic Imperative for Fluorinating Nicotinic Acid

Pharmacological Significance of the Nicotinic Acid Scaffold

Nicotinic acid is a vital organic compound involved in numerous metabolic processes.[1] Beyond its role as a vitamin, its derivatives have been explored for a vast array of therapeutic applications, including the treatment of hyperlipidemia, inflammation, and bacterial infections.[2][3][4] The pyridine ring and the carboxylic acid group provide a versatile chemical framework that can be modified to interact with a wide range of biological targets, from metabolic enzymes to cell surface receptors.[5][6]

The Unique Role of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter its properties in ways that are often beneficial for drug development.[7] Key effects of fluorination include:

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH.[8]

-

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.[7]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[7]

-

Conformational Control and Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as halogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for a target protein. It can also influence the molecule's preferred conformation.[7][9]

Rationale for the Theoretical Study of Fluorinated Nicotinic Acid Derivatives

Combining the proven pharmacological relevance of the nicotinic acid scaffold with the powerful property-modulating effects of fluorine presents a compelling strategy for novel drug design. Theoretical studies provide a resource-efficient means to predict the consequences of fluorination before undertaking complex and costly synthesis. By using computational models, researchers can systematically investigate how placing fluorine at different positions on the nicotinic acid ring will affect its electronic structure, binding affinity to specific targets, and overall drug-like properties. This in silico approach allows for the rational design of a smaller number of high-potential candidates for subsequent experimental validation.

Core Computational Methodologies

The theoretical investigation of fluorinated nicotinic acid derivatives relies on a suite of powerful computational tools. As a senior application scientist, the key is not just to run the software but to understand which method to apply and why.

Density Functional Theory (DFT)

Causality: Before assessing how a molecule interacts with a protein, we must first understand the molecule itself. DFT is the workhorse of modern quantum chemistry for this purpose. It allows us to calculate the electron distribution within a molecule, which governs its reactivity, stability, and spectroscopic properties.[10] For fluorinated compounds, DFT is crucial for quantifying the potent electronic effects of the C-F bond.[11]

Applications:

-

Geometry Optimization: Finding the lowest energy, most stable 3D structure of the molecule.

-

Electronic Property Calculation: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[11][12]

-

Molecular Electrostatic Potential (MEP): Visualizing the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for intermolecular interactions.[10]

-

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to confirm the stability of the optimized structure (i.e., the absence of imaginary frequencies) and to compare with experimental data if available.[12]

Molecular Docking

Causality: The therapeutic effect of a drug is initiated by its binding to a biological target. Molecular docking is a computational method that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of that interaction, typically as a scoring function or binding energy.[1][13] It allows us to screen a library of virtual compounds and prioritize those most likely to be active.

Applications:

-

Binding Pose Prediction: Determining the most stable 3D arrangement of the fluorinated nicotinic acid derivative within the active site of a target protein.

-

Binding Affinity Estimation: Ranking different derivatives based on their predicted binding scores to identify which substitutions lead to more favorable interactions.

-

Interaction Analysis: Identifying the specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with the ligand.[6]

A Guided Theoretical Workflow: From Design to Analysis

This section outlines a self-validating, step-by-step protocol for the theoretical investigation of a novel fluorinated nicotinic acid derivative.

Workflow Overview

The overall logic flows from understanding the intrinsic properties of the isolated molecule to predicting its behavior in a complex biological environment.

Caption: Computational workflow for analyzing fluorinated nicotinic acid derivatives.

Protocol 1: DFT Calculation of Electronic Properties

This protocol details the steps to calculate the electronic properties of 5-fluoro-nicotinic acid using a common quantum chemistry package like Gaussian.

-

Input Structure Generation:

-

Draw the 3D structure of 5-fluoro-nicotinic acid in a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.

-

Save the coordinates as a .gjf or .com input file.

-

-

Input File Configuration:

-

Route Section (#p): This line specifies the calculation type. For a standard optimization and frequency calculation, it should be: #p B3LYP/6-311G(d,p) Opt Freq

-

Causality: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[10] The 6-311G(d,p) basis set is sufficiently large to provide accurate results for molecules of this size. Opt requests geometry optimization, and Freq requests a frequency calculation to confirm the structure is a true minimum.

-

-

Charge and Multiplicity: For neutral, closed-shell molecules, this will be 0 1.

-

Molecular Coordinates: Paste the coordinates from Step 1.

-

-

Execution and Validation:

-

Submit the input file to the quantum chemistry software.

-

Upon completion, open the output log file.

-

Self-Validation: Search for the "Frequencies" section. Confirm that there are no imaginary frequencies (listed as negative numbers). The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires re-optimization.

-

-

Data Extraction:

-

Optimized Geometry: Extract the final coordinates for use in docking.

-

HOMO/LUMO Energies: Search the log file for "Alpha occ. eigenvalues" (HOMO) and "Alpha virt. eigenvalues" (LUMO). The energy gap is E_LUMO - E_HOMO.

-

MEP Surface: Use a visualization program to read the output file and generate the Molecular Electrostatic Potential surface.

-

Protocol 2: Molecular Docking Simulation

This protocol describes docking 5-fluoro-nicotinic acid into the human apolipoprotein A-I (PDB ID: 1AV1), a relevant target for niacin derivatives.[1] We will use AutoDock Vina as an example.

-

Receptor Preparation:

-

Download the crystal structure 1AV1.pdb from the Protein Data Bank.

-

Open the structure in a molecular modeling tool (e.g., PyMOL, Chimera, AutoDockTools).

-

Remove all water molecules and non-protein heteroatoms.

-

Add polar hydrogens, as they are crucial for hydrogen bonding.

-

Calculate and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 5-fluoro-nicotinic acid from Protocol 1.

-

Open the ligand file in AutoDockTools.

-

Assign partial charges and define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

Identify the binding pocket of the receptor from literature or by inspecting the crystal structure (often where a co-crystallized ligand is found).

-

Define a 3D grid box that encompasses this entire binding site. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

-

Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

-

-

Analysis and Validation:

-

Binding Energy: The log.txt file will contain a table of binding energies (in kcal/mol) for the top predicted poses. The most negative value represents the most favorable predicted interaction.

-

Pose Visualization: Open the output.pdbqt file along with the receptor structure in a visualizer.

-

Self-Validation: Analyze the top-scoring pose. Does it make chemical sense? Are hydrogen bonds formed where expected? Is the fluorinated part of the molecule interacting with appropriate residues (e.g., forming a halogen bond or interacting with a hydrophobic pocket)? A pose that violates basic chemical principles is likely a computational artifact.

-

Anticipated Effects of Fluorination: A Theoretical Perspective

Theoretical studies allow us to predict how fluorination will impact the key properties of nicotinic acid derivatives.

Quantitative Data Summary

The following table presents a hypothetical comparison of calculated properties for nicotinic acid and its fluorinated analogues, illustrating the type of data generated from the protocols above.

| Compound | Position of F | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Binding Energy (kcal/mol) |

| Nicotinic Acid | N/A | -7.15 | -1.80 | 5.35 | 3.5 | -5.8 |

| 2-Fluoro-nicotinic acid | 2 | -7.40 | -2.15 | 5.25 | 4.8 | -6.5 |

| 5-Fluoro-nicotinic acid | 5 | -7.30 | -1.95 | 5.35 | 2.1 | -6.2 |

| 6-Fluoro-nicotinic acid | 6 | -7.38 | -2.10 | 5.28 | 4.5 | -6.4 |

Note: These values are illustrative examples for demonstration purposes.

Analysis of Binding Interactions

Molecular docking can reveal how fluorine alters the binding mode. For instance, the electron-poor region around the fluorine atom (the "sigma-hole") can form a favorable halogen bond with an electron-rich backbone carbonyl on an amino acid, an interaction unavailable to the non-fluorinated parent compound.

Caption: Key binding interactions of a fluorinated nicotinic acid derivative.

Conclusion and Future Directions

Theoretical studies provide an indispensable framework for the rational design of fluorinated nicotinic acid derivatives. By leveraging DFT to understand intrinsic molecular properties and molecular docking to predict biological interactions, researchers can efficiently screen, prioritize, and optimize drug candidates. The protocols and workflows described herein offer a validated, step-by-step approach to these investigations. Future work in this area will likely involve the integration of more advanced techniques, such as molecular dynamics (MD) simulations to study the dynamic stability of ligand-receptor complexes and quantitative structure-activity relationship (QSAR) models to build predictive tools for larger libraries of compounds. By combining these powerful in silico methods with targeted experimental synthesis and validation, the development of next-generation therapeutics based on this important scaffold can be significantly accelerated.

References

-

(2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

(n.d.). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. [Link]

-

Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

(2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

(n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. [Link]

-

Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed Central. [Link]

-

(n.d.). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. NIH. [Link]

-

Paruch, K., Biernasiuk, A., Khylyuk, D., Paduch, R., Wujec, M., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

(n.d.). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica. [Link]

-

(2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

-

(2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]

-

(2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

(2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. PubMed Central. [Link]

-

(2019). Radioiodinated 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine receptors. PubMed Central. [Link]

-

(2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. [Link]

-

(2023). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. MDPI. [Link]

-

(2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

-

Gömeç, M., Nasif, V., Taşkin Kafa, A. H., Sayin, K., Gezegen, H., & Ataseven, H. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry. [Link]

-

(2022). Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. ResearchGate. [Link]

-

(2016). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. [Link]

-

(2021). Specific interactions between fluorinated vitamin-D3 derivatives and vitamin-D receptor: molecular mechanics and ab initio fragment molecular orbital calculations. PubMed Central. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific interactions between fluorinated vitamin-D3 derivatives and vitamin-D receptor: molecular mechanics and ab initio fragment molecular orbital calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, a halogenated and trifluoromethylated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a highly activated fluorine atom for nucleophilic substitution and the electron-withdrawing trifluoromethyl group, impart distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of the stability and reactivity of this versatile building block, offering insights into its application in the synthesis of complex molecules. This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting a range of therapeutic areas.[1][2]

Physicochemical Properties

A solid at room temperature, 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid possesses a molecular weight of 209.10 g/mol . While experimental data on its pKa is limited, the presence of the electron-withdrawing fluorine and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid compared to nicotinic acid itself. The estimated pKa for the related 4-(trifluoromethyl)pyridine-3-carboxylic acid is around 3-4.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₃F₄NO₂ | [4] |

| Molecular Weight | 209.10 g/mol | |

| Appearance | Solid | |

| Melting Point | 91-93°C or 95-100°C | [5] |

| Solubility | Poor solubility in water, more soluble in polar organic solvents (e.g., DMSO, Methanol) (inferred from 4-(trifluoromethyl)pyridine-3-carboxylic acid) | [3] |

Stability Profile

While detailed experimental studies on the thermal and pH stability of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid are not extensively reported in publicly available literature, general principles of organic chemistry allow for informed predictions.

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, like many carboxylic acids, it may undergo decarboxylation upon heating, a reaction that can be influenced by the presence of catalysts.

pH Stability: The stability of the compound is pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. In strongly acidic or basic conditions at elevated temperatures, hydrolysis of the trifluoromethyl group or other degradation pathways may occur, although the CF₃ group is generally considered to be robust.

Reactivity and Synthetic Applications

The reactivity of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is dominated by two key features: the carboxylic acid group and the highly activated 2-fluoro substituent on the pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical transformations, providing access to a variety of derivatives.

Figure 1: Key reactions involving the carboxylic acid group.

Esterification: Standard acid-catalyzed esterification with an alcohol will yield the corresponding ester. This reaction is typically carried out by heating the carboxylic acid and alcohol in the presence of a strong acid catalyst such as sulfuric acid.

Amidation: The formation of amides can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group.

Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of the reactivity of this molecule is the facile displacement of the 2-fluoro substituent by a variety of nucleophiles. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom work in concert to strongly activate the C2 position towards nucleophilic attack. Notably, 2-fluoropyridines are significantly more reactive in SNAr reactions than their 2-chloro counterparts.

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

This high reactivity allows for the introduction of a wide range of functionalities at the 2-position under relatively mild conditions. Common nucleophiles include:

-

Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid derivatives.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine to form the corresponding ethers.

-

Thiols: Thiolates are excellent nucleophiles for this transformation, yielding 2-thioether derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMA, or NMP) is added the desired amine (1.1-1.5 equivalents).

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is added to scavenge the HF generated during the reaction.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine, and monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The product is then purified by crystallization or column chromatography.

Decarboxylation

The carboxylic acid group can be removed through decarboxylation, typically by heating the compound, often in the presence of a catalyst. The ease of decarboxylation can be influenced by the solvent and the presence of ortho substituents. For some pyridine-3-carboxylic acids, this can be achieved by heating with a base like potassium carbonate in a high-boiling solvent such as toluene.[6]

Spectroscopic Characterization

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. The spectrum will show two distinct signals: one for the trifluoromethyl group (CF₃) and another for the fluorine atom on the pyridine ring. The chemical shifts of these signals are sensitive to the electronic environment and can be used to monitor reactions. A published study shows the ¹⁹F NMR spectra of 2-fluoro-4-(trifluoromethyl)nicotinic acid in D₂O at various temperatures, indicating the utility of this technique for studying the compound's properties in solution.[7]

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, the carbon atoms attached to fluorine will exhibit C-F coupling. The carbonyl carbon of the carboxylic acid will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and various C-F and C-N stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure, such as the loss of COOH and F.

Safety and Handling

2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is characterized by the dual functionality of a carboxylic acid and a highly activated 2-fluoro substituent. The ease of nucleophilic aromatic substitution at the 2-position provides a reliable and efficient means of introducing diverse molecular fragments. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

4-(Trifluoromethyl)pyridine-3-carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved January 31, 2026, from [Link]

- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents. (n.d.).

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.).

-

Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. (n.d.). Retrieved January 31, 2026, from [Link]

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.).

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 28307766. (n.d.). Retrieved January 31, 2026, from [Link]

-

¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

-

2-Pyridinecarboxylic Acid, 4-(Trifluoromethyl) - Pipzine Chemicals. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-Pyridinecarboxylic Acid, 3-(Trifluoromethyl) - Pipzine Chemicals. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-(Trifluoromethyl)pyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals. (n.d.). Retrieved January 31, 2026, from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. (n.d.). Retrieved January 31, 2026, from [Link]

- US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents. (n.d.).

-

Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

-

nucleophilic aromatic substitutions - YouTube. (n.d.). Retrieved January 31, 2026, from [Link]

-

5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.). Retrieved January 31, 2026, from [Link]

-

Making esters from alcohols and acids | Class experiment | RSC Education. (n.d.). Retrieved January 31, 2026, from [Link]

-

Ester Synthesis Lab (Student Handout). (n.d.). Retrieved January 31, 2026, from [Link]

-

TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

-

Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. (n.d.). Retrieved January 31, 2026, from [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. (n.d.). Retrieved January 31, 2026, from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

-

13C NMR Spectroscopy. (n.d.). Retrieved January 31, 2026, from [Link]

-

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 28307766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-(trifluoromethyl)nicotinic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 2-Fluoro-4-(Trifluoromethyl)pyridine-3-carboxylic Acid in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Prominence of Fluorinated Heterocycles

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become an indispensable tool for modulating physicochemical and biological properties. The trifluoromethyl group (CF3) and fluorine substituents, in particular, are prized for their ability to enhance metabolic stability, improve receptor binding affinity, and fine-tune electronic characteristics.[1] Within this context, 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid has emerged as a highly versatile and reactive building block, offering a trifecta of functionalities ripe for strategic elaboration. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, empowering chemists to harness its full potential in the design and synthesis of novel, high-value molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₄NO₂ | [2] |

| Molecular Weight | 209.10 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 95-100 °C | |

| CAS Number | 1040681-74-0 | [2] |

Safety Profile:

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2]

Strategic Synthesis Pathway

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Hydrolysis of 2-Chloro-4-(trifluoromethyl)-3-cyanopyridine to 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic Acid

This step involves the acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid.

-

To a stirred solution of 2-chloro-4-(trifluoromethyl)-3-cyanopyridine (1.0 eq) in a suitable high-boiling solvent such as diglyme, add concentrated sulfuric acid (3.0-5.0 eq) cautiously.

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford crude 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.[5]

Step 2: Fluorination of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic Acid via Halogen Exchange (Halex) Reaction

The Halex reaction is a powerful method for introducing fluorine into heteroaromatic systems.

-

In a flask equipped with a reflux condenser, suspend 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq) in a polar aprotic solvent such as DMSO or sulfolane.

-

Heat the mixture to 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by ¹⁹F NMR or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into a stirred mixture of ice and water.

-

Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under high vacuum to yield 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this building block stems from the distinct reactivity of its three functional groups. The presence of two strongly electron-withdrawing groups (the 2-fluoro and 4-trifluoromethyl substituents) profoundly influences the electronic nature of the pyridine ring and the acidity of the carboxylic acid.

Caption: Key reaction pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution. This is due to the synergistic electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group at the 4-position. This activation facilitates the formation of the resonance-stabilized Meisenheimer intermediate, which is the rate-determining step of the reaction. The high electronegativity of fluorine makes it an excellent leaving group in this context, with SNAr reactions of 2-fluoropyridines proceeding significantly faster than their 2-chloro counterparts.[6]

Causality: The choice of nucleophile and reaction conditions allows for the introduction of a wide array of functionalities at the 2-position. This reaction is particularly valuable for building molecular complexity in a controlled manner.

Generalized Protocol for SNAr with an Amine Nucleophile:

-

Dissolve 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar aprotic solvent like DMF or DMSO.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq) to the mixture.

-

Heat the reaction to a temperature between 80-120 °C, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Amide Bond Formation at the Carboxylic Acid

The carboxylic acid moiety is a versatile handle for forming amide, ester, and other related functionalities. Due to the electron-deficient nature of the pyridine ring, the acidity of the carboxylic proton is increased, and the carbonyl carbon is more electrophilic. Standard peptide coupling reagents are highly effective for promoting amide bond formation.

Causality: The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. The reliability of this reaction with the title compound makes it a valuable precursor for generating libraries of compounds for biological screening.

Generalized Protocol for Amide Coupling using EDC/HOBt:

-

In an inert atmosphere, dissolve 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.

-

Quench the reaction with water and extract with an appropriate organic solvent.

-

Wash the combined organic phases sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.[7]

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a well-established pharmacophore and toxophore found in numerous commercial products.[8] The unique combination of a reactive fluorine atom and a versatile carboxylic acid handle on the 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid scaffold makes it an exceptionally valuable starting material for accessing novel analogues of these important compound classes. While specific examples of marketed drugs derived directly from this exact building block are not prevalent in the public domain, its close analogues are key intermediates in the synthesis of a range of bioactive molecules, including inhibitors of HCV NS5B polymerase and Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors.[8][9]

Conclusion

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid represents a powerful and versatile building block for the synthesis of complex, high-value molecules. Its well-defined reactivity, governed by the interplay of its fluoro, trifluoromethyl, and carboxylic acid functionalities, allows for predictable and strategic molecular elaboration. The enhanced reactivity of the 2-fluoro substituent towards SNAr, coupled with the robust nature of the carboxylic acid for derivatization, provides chemists with a reliable platform for generating novel chemical entities with promising applications in medicinal and materials science. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively integrate this valuable synthon into their synthetic programs.

References

- Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine Notes.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (n.d.).

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.

- A kind of preparation method of 4-trifluoromethyl nicotinic acid. (n.d.).

- Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.).

- 4-(Trifluoromethyl)nicotinic acid | 158063-66-2. (n.d.). ChemicalBook.

- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 28307766. (n.d.). PubChem.

- Preparation method of fluoropyridine compounds. (n.d.).

- 4-(Trifluoromethyl)pyridine-3-carboxylic acid | CAS 158063-66-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (n.d.).

- 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2. (n.d.). Sigma-Aldrich.

- Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. (2009). Googleapis.com.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547. (n.d.). PubChem.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.

- 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | CAS 590371-81-6 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (97%). (n.d.). Amerigo Scientific.

- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (n.d.). New Journal of Chemistry (RSC Publishing).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 97 1040681-74-0. (n.d.). Sigma-Aldrich.

- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.

- Fluoroacetic acid. (n.d.). NIST WebBook.

Sources

- 1. 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 28307766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

Technical Procurement & Application Guide: 2-Fluoro-4-(trifluoromethyl)nicotinic acid

This guide serves as a technical procurement and application dossier for 2-Fluoro-4-(trifluoromethyl)nicotinic acid (CAS: 1040681-74-0). It is designed to assist medicinal chemists and sourcing managers in validating quality, understanding synthetic origins, and optimizing procurement strategies.

Executive Summary

2-Fluoro-4-(trifluoromethyl)nicotinic acid is a high-value fluorinated pyridine building block utilized primarily in the synthesis of kinase inhibitors, TRPM8 antagonists, and COMT inhibitors. Its structural uniqueness lies in the ortho-fluorine and para-trifluoromethyl substitution pattern relative to the pyridine nitrogen, which imparts specific electronic properties (reduced basicity) and metabolic stability to downstream pharmaceutical candidates.

Current market analysis indicates a significant price disparity between catalog suppliers (research scale) and bulk manufacturers, driven by the difficulty of regioselective synthesis. This guide outlines the chemical specifications, validated synthesis routes, quality control protocols, and a comparative market analysis to facilitate informed decision-making.

Chemical Identity & Specifications

Before procurement, verify the exact isomer. The market contains several positional isomers (e.g., 6-fluoro or 5-trifluoromethyl variants) that are chemically distinct but often confused in non-standardized catalogs.

| Property | Specification |

| Chemical Name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 1040681-74-0 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| SMILES | OC(=O)C1=C(C=CN=C1F)C(F)(F)F |

| Appearance | White to off-white crystalline powder |

| Melting Point | 95–100 °C |

| pKa (Calculated) | ~2.5 (Acidic due to electron-withdrawing CF3/F groups) |

| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water.[1][2] |

Market Landscape: Suppliers & Pricing

Data reflects Q1 2025 market snapshots. Prices are estimates for "Research Grade" (97%+ purity).

Tiered Supplier Analysis

The market is divided into Tier 1 (Global Distributors) and Tier 2 (Specialized Fluorine Houses) . Tier 2 suppliers often provide better pricing for >5g quantities but may have longer lead times if stock is held in regional warehouses (e.g., China).

| Supplier Tier | Representative Vendors | Typical Price (1g) | Typical Price (5g) | Lead Time |

| Tier 1 (Distributors) | Thermo Scientific (Alfa Aesar), Sigma-Aldrich | $200 - $250 | $800+ | 1-3 Days |

| Tier 2 (Specialists) | Fluorochem, Combi-Blocks, ChemScene | $45 - $60 | $150 - $180 | 3-10 Days |

| Tier 3 (Bulk/Custom) | WuXi AppTec, Enamine | Inquire | Inquire | 4-6 Weeks |

Procurement Recommendation:

-

For Screening (<1g): Use Tier 1 for speed and guaranteed CoA reliability.

-

For Hit-to-Lead (>5g): Switch to Tier 2 (Fluorochem/Combi-Blocks) to reduce costs by ~75%.

-

Cost Driver: The high cost is attributed to the cryogenic lithiation step required in its manufacture (see Section 5).

Technical Deep Dive: Synthesis & Manufacturing

Understanding the synthesis is crucial for troubleshooting impurity profiles. The primary manufacturing route involves the metallation-carboxylation of the commercially available precursor, 2-Fluoro-4-(trifluoromethyl)pyridine.

Mechanism of Action (Synthesis)

The 3-position of the pyridine ring is activated for deprotonation due to the ortho-directing effect of the fluorine atom and the electron-withdrawing nature of the trifluoromethyl group. However, this reaction requires strictly anhydrous conditions and cryogenic temperatures (-78 °C) to prevent nucleophilic attack on the pyridine ring or "halogen dance" side reactions.

Experimental Workflow (Graphviz)

The following diagram illustrates the standard "Process A" route used by most manufacturers.

Figure 1: Cryogenic lithiation-carboxylation pathway. The critical quality attribute (CQA) is the control of temperature to avoid regioisomers.

Quality Control & Validation Protocols

To ensure the integrity of your biological data, the following QC protocol is recommended upon receipt of the material.

A. Identity Verification (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): Expect two aromatic doublets.

-

δ 8.70 (d, J = 5.0 Hz, 1H, H-6)

-

δ 7.95 (d, J = 5.0 Hz, 1H, H-5)

-

Note: The carboxylic acid proton is broad and may not be visible depending on water content.

-

-

¹⁹F NMR: Essential for purity.

-

Look for the -CF₃ signal (~ -64 ppm) and the -F signal (~ -68 ppm).

-

Impurity Watch: Check for unreacted starting material (lacking the acid shift) or hydrolysis products (2-hydroxy derivatives).

-

B. Purity Assessment (HPLC)

Use an acidic mobile phase to keep the nicotinic acid protonated and improve peak shape.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: >97% Area Under Curve (AUC).

Applications in Drug Discovery

This building block is a "privileged scaffold" for optimizing potency and metabolic stability.

-

Bioisosterism: The 2-Fluoro group mimics the size of a hydrogen atom but drastically alters the electronic landscape, lowering the pKa of the pyridine nitrogen. This reduces lysosomal trapping and improves oral bioavailability.

-

Metabolic Blocking: The 4-CF₃ group blocks the typical site of oxidative metabolism (P450 oxidation) on the pyridine ring, extending the half-life (

) of the drug. -

Case Study (TRPM8 Antagonists): In the development of AMG 333 (for migraine), similar fluorinated nicotinic acid derivatives were utilized to optimize the binding affinity to the TRPM8 channel while eliminating CYP3A4 induction liabilities [1].

References

-

Discovery of TRPM8 Antagonist AMG 333. Journal of Medicinal Chemistry. (2018). Describes the SAR of fluorinated nicotinic acids in migraine therapeutics.

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. Journal of Organic Chemistry. (2008). Discusses general lithiation strategies for fluorinated pyridines.

-

Fluorochem Product Page. Specification and pricing data for 2-Fluoro-4-(trifluoromethyl)nicotinic acid.

-

Thermo Fisher Scientific. Catalog entry for CAS 1040681-74-0.

Sources

Safety and handling of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Safe Handling of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By understanding the inherent chemical properties and associated risks, laboratory personnel can implement self-validating safety systems that protect both the individual and the integrity of their research.

Compound Identification and Physicochemical Profile

2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine and trifluoromethyl groups, make it a valuable synthon.[2] However, these same properties necessitate a thorough understanding of its reactivity and potential hazards.

A summary of its key physicochemical properties is presented below for easy reference. This data is fundamental to risk assessment, as it dictates the compound's physical behavior under laboratory conditions.

| Property | Value | Source |

| CAS Number | 1040681-74-0 | [3] |

| Molecular Formula | C₇H₃F₄NO₂ | [3] |

| Molecular Weight | 209.10 g/mol | [3] |

| Appearance | White to off-white or pale yellow solid | [4] |

| Melting Point | 95-100 °C | |

| Purity | Typically ≥97% | |

| Solubility | Low solubility in water. Soluble in solvents like DMSO and Methanol. | [4][5] |

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System (GHS), 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is classified as a hazardous substance.[3] The primary hazards are associated with its irritant properties, which are common for aromatic carboxylic acids and are exacerbated by the presence of fluorine.

-

H315: Causes skin irritation. The acidic nature of the carboxylic group and the potential for the fluorinated ring to interact with biological tissues can lead to localized inflammation and irritation upon dermal contact.[3]

-

H319: Causes serious eye irritation. Direct contact of the solid dust or solutions with the eyes can cause significant irritation and potential damage to the cornea.[3] This is a critical risk, especially when handling the powdered form.

-

H335: May cause respiratory irritation. Inhalation of the dust is a primary route of exposure. The fine particles can irritate the mucous membranes of the entire respiratory tract, leading to coughing and discomfort.[3]

The following workflow illustrates the logical process of assessing these hazards and implementing appropriate controls.

Caption: Hazard assessment and control workflow for the subject compound.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The causality behind each recommendation is critical for ensuring compliance and safety.

-

Engineering Controls : The primary engineering control is the mandatory use of a certified chemical fume hood.[6][7] This is non-negotiable, as it addresses the most significant risk: inhalation of the fine solid powder. The fume hood's constant airflow prevents dust from entering the laboratory environment and the user's breathing zone.

-

Eye Protection : Use chemical safety glasses or goggles that conform to recognized standards such as NIOSH (US) or EN 166 (EU).[8] Face shields are recommended when handling larger quantities or when there is a significant risk of splashing. This is to prevent the severe eye irritation (H319) that can result from accidental contact.

-

Skin Protection : A standard laboratory coat must be worn and kept fastened. Handle the compound with chemically resistant gloves (e.g., nitrile or neoprene) that are inspected for tears or pinholes before each use.[8] The choice of glove material is based on its ability to resist degradation from both acidic and halogenated organic compounds. After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of as chemical waste.[8]

-

Respiratory Protection : For standard laboratory-scale operations within a fume hood, no additional respiratory protection is typically required. However, if engineering controls are not available or during a large-scale spill clean-up, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling:

-

Work Area : All weighing and transfer operations should be conducted within a chemical fume hood to minimize inhalation exposure.

-

Dust Prevention : Avoid actions that generate dust, such as vigorous scraping or rapid pouring. Use appropriate tools (e.g., spatulas) for transfers.

-

Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8] Do not eat, drink, or smoke in the laboratory.[7]

Storage:

-

Container : Keep the container tightly closed to prevent moisture absorption and contamination.[8] Containers that have been opened must be carefully resealed.

-